Aloesone

Antioxidant Radical Scavenging Aloe Phytochemistry

Unlike aloesin, aloesone is the aglycone metabolite produced via intestinal bacterial C-glucosyl bond cleavage, eliminating confounding metabolic variables in cell-based assays. Validated in PTZ-induced seizure models (50 mg/kg in vivo), glutamate-induced HT22 neuroprotection, and LPS-stimulated RAW264.7 macrophage polarization (0.1–100 µM). Quantifiable reference standard for Aloe-based product QC. Procure with batch-specific NMR/HPLC documentation for CNS drug discovery, epilepsy target validation, or gut microbiota metabolism research.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
CAS No. 40738-40-7
Cat. No. B1238188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloesone
CAS40738-40-7
Synonymsaloesone
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(=O)C=C(O2)CC(=O)C)O
InChIInChI=1S/C13H12O4/c1-7-3-9(15)5-12-13(7)11(16)6-10(17-12)4-8(2)14/h3,5-6,15H,4H2,1-2H3
InChIKeyJHELBXAAAYUKCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aloesone (CAS 40738-40-7): Chromone-Class Natural Compound for Antioxidant and Anti-Inflammatory Research


Aloesone (2-acetonyl-7-hydroxy-5-methylchromone, CAS 40738-40-7) is a 5-methylchromone derivative belonging to the benzopyran-4-one class . It is an aromatic heptaketide naturally occurring in Aloe species (A. vera, A. ferox, A. arborescens) and rhubarb (Rheum palmatum) [1]. With a molecular formula of C13H12O4 and molecular weight of 232.23 g/mol, aloesone functions as a phenolic secondary metabolite with documented in vitro antioxidant, anti-inflammatory, and neuroprotective activities, and has demonstrated in vivo anti-seizure effects in rodent models [2].

Why Aloesone Cannot Be Interchanged with Aloesin, Aloin, or Aloe-Emodin in Research Applications


Aloesone shares botanical origin with other Aloe-derived compounds but exhibits fundamentally distinct structural, metabolic, and pharmacological properties that preclude interchangeable use. Unlike aloesin (a C-glycosylated chromone with tyrosinase inhibitory activity, IC50 = 0.9 mM), aloesone lacks the C-glucosyl moiety and demonstrates entirely different target engagement, including c-SRC activation relevant to seizure models [1]. Comparative absorption studies reveal that aloin and aloe-emodin exhibit absorption ranges of 5.51–6.60% and 6.60–11.32% respectively in Caco-2/eversion models, while aloesin (structurally closer to aloesone) shows 7.61–13.64% absorption—yet none of these data predict aloesone's distinct pharmacokinetic behavior [2]. Furthermore, aloesone is the aglycone metabolite of aloesin produced via human intestinal bacterial cleavage of the C-glucosyl bond, indicating that substituting aloesin for aloesone in cell-based assays may introduce confounding metabolic variables [3].

Aloesone Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Aloesone Ranks Among Top Three Most Active Pure 5-Methylchromones in Radical Scavenging Assays

In a comprehensive phytochemical profiling study of Aloe species, aloesone was identified alongside aloesin and aloeresin A as one of the three most active pure secondary metabolites among all compounds tested. While specific IC50 values were not reported in the abstract, the study employed both DPPH radical scavenging and ORAC (Oxygen Radical Absorbance Capacity) assays to quantify activity across multiple pure compounds, establishing aloesone's position within the top-tier antioxidant chromones from Aloe [1].

Antioxidant Radical Scavenging Aloe Phytochemistry

Aloesone Demonstrates In Vivo Anti-Seizure Efficacy at 50 mg/kg in PTZ-Induced Rodent Model

Aloesone was one of only four Aloe vera compounds identified through network pharmacology screening (oral bioavailability ≥30%, drug-likeness ≥0.10) with predicted blood-brain barrier permeability [1]. In vivo efficacy was validated in pentylenetetrazol (PTZ)-induced seizure models: aloesone treatment at 50 mg/kg significantly reduced seizure scores and prolonged the latent period to seizure onset in both acute and chronic seizure rat models [2]. Mechanistically, aloesone increased c-SRC phosphorylation at Y418 while decreasing phosphorylation at Y529, indicating specific activation of this neuroprotective kinase pathway [2]. In contrast, structurally related Aloe compounds such as aloin and aloe-emodin lack documented anti-seizure activity or c-SRC engagement in peer-reviewed literature.

Anti-epileptic Neuroprotection c-SRC Activation

Aloesone Dose-Dependently Suppresses LPS-Induced ROS, NO, and M1 Polarization Across 0.1–100 µM Range

In LPS-stimulated RAW264.7 murine macrophages, aloesone demonstrated dose-dependent inhibition across multiple inflammatory parameters within a 0.1–100 µM concentration range [1]. Specifically, aloesone reduced LPS-induced reactive oxygen species (ROS) production, decreased nitric oxide (NO) release, inhibited M1 macrophage polarization, and prevented both early- and late-phase apoptosis [2]. At the transcriptional level, aloesone significantly decreased mRNA expression of pro-inflammatory genes including iNOS, IL-1β, and TNF-α, while upregulating antioxidant enzymes Gpx-1 and SOD-1 [2]. In contrast, aloesin—the C-glycosylated precursor to aloesone—is primarily characterized for tyrosinase inhibition (IC50 = 0.9 mM) rather than broad-spectrum anti-inflammatory activity, representing a distinct pharmacological profile [3].

Anti-inflammatory Macrophage Polarization Oxidative Stress

Aloesone Is the Aglycone Metabolite of Aloesin Produced via Human Intestinal Bacterial C-Glucosyl Cleavage

Aloesone and aloesin share a direct precursor-metabolite relationship with implications for experimental design. Anaerobic incubation of aloesin with human fecal bacterial mixtures results in cleavage of the C-glucosyl bond, yielding aloesone as the primary aglycone product (59% yield to dl-aloesol upon subsequent reduction) [1]. Similarly, aloeresin A is converted to p-coumaric acid plus aloesin, with the latter subsequently metabolized to aloesone [1]. This metabolic pathway demonstrates that aloesone represents the bioactive aglycone form that may ultimately mediate some of aloesin's in vivo effects, while aloesin serves as a glycosylated prodrug requiring bacterial metabolism for conversion [2]. No equivalent metabolic interconversion exists for aloin or aloe-emodin, which undergo distinct glucuronidation and sulfation pathways with different absorption profiles (5.51–6.60% and 6.60–11.32% absorption, respectively) [3].

Metabolism Pharmacokinetics Prodrug

Aloesone Is One of Only Four Aloe Compounds with Predicted Blood-Brain Barrier Permeability

A 2022 network pharmacology study screened 14 core active components from Aloe vera using oral bioavailability (≥30%) and drug-likeness (≥0.18) criteria. Among these, only four compounds—linoleic acid, aloesone, isoeleutherol glucoside, and anthranol—demonstrated predicted blood-brain barrier (BBB) permeability [1]. This computational prediction was subsequently validated by in vitro experiments showing that aloesone significantly inhibited glutamate-induced neuronal injury in HT22 cells, a hippocampal neuronal line, by reducing intracellular ROS content and early-phase apoptosis [1]. In contrast, other major Aloe constituents including aloin, aloe-emodin, and aloesin were not predicted to cross the BBB, limiting their utility in CNS-targeted research applications [1].

Blood-Brain Barrier CNS Drug Discovery Network Pharmacology

DFT Calculations Predict Aloesone Antioxidant Activity via Hydrogen Atom Transfer Mechanism Distinct from Aloe-Emodin

Density functional theory (DFT) calculations using the B3LYP hybrid functional and 6-311++G** basis set were performed to compare the antioxidant mechanisms of three Aloe vera components: aloesone, aloe-emodin, and isoeleutherol [1]. The study evaluated bond dissociation enthalpy (BDE), ionization potential (IP), proton affinity (PA), and electron transfer enthalpy (ETE) to distinguish between hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT) mechanisms [1]. While aloe-emodin demonstrated superior electron affinity, softness, electrophilicity, and chemical potential—predicting high radical scavenging activity—aloesone exhibited a distinct thermodynamic profile suggesting a different dominant antioxidant mechanism [1]. The computational analysis provides a structure-based rationale for why these two compounds cannot be considered functionally interchangeable despite sharing botanical origin.

Computational Chemistry DFT Antioxidant Mechanism

Aloesone: Evidence-Backed Research and Industrial Application Scenarios


CNS Drug Discovery and Epilepsy Research

Aloesone is indicated for studies investigating anti-epileptic mechanisms, neuroprotection, and CNS drug discovery. With validated BBB permeability predictions, in vitro neuroprotection in glutamate-induced HT22 neuronal injury models (ROS reduction and apoptosis inhibition), and in vivo efficacy at 50 mg/kg in PTZ-induced seizure models with c-SRC activation [1], aloesone provides a characterized tool compound for epilepsy target validation and CNS pharmacology studies [1].

Macrophage-Mediated Inflammation and Oxidative Stress Studies

Aloesone is appropriate for research on macrophage polarization, inflammatory signaling, and redox biology. The compound demonstrates dose-dependent inhibition (0.1–100 µM) of LPS-induced ROS production, NO release, M1 polarization, and apoptosis in RAW264.7 macrophages, with transcriptional downregulation of iNOS, IL-1β, and TNF-α and upregulation of Gpx-1 and SOD-1 [1]. This multi-parametric activity profile supports applications in innate immunity and inflammatory disease research [1].

Aloe Phytochemical Standardization and Quality Control

Aloesone serves as an analytical reference standard for quality control of Aloe-based herbal products, nutraceuticals, and botanical extracts. As one of the most active 5-methylchromones in Aloe species [1], aloesone's quantification alongside aloesin and aloeresin A enables standardized assessment of chromone content in Aloe vera and Aloe arborescens preparations [1]. Commercial suppliers offer aloesone at ≥97% purity with batch-specific analytical documentation (NMR, HPLC) suitable for method validation .

Metabolism and Prodrug Mechanistic Studies

Aloesone is a critical reference compound for studies of intestinal bacterial metabolism of C-glycosylated natural products. As the aglycone metabolite produced from aloesin via human fecal bacterial C-glucosyl cleavage [1], aloesone enables research on prodrug activation mechanisms, structure-metabolism relationships, and the role of gut microbiota in natural product pharmacology [1]. Comparative studies with aloesin can elucidate glycosylation effects on bioavailability and target engagement.

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